molecular formula C5H9NO2 B1665243 DL-Allylglycine CAS No. 7685-44-1

DL-Allylglycine

Cat. No.: B1665243
CAS No.: 7685-44-1
M. Wt: 115.13 g/mol
InChI Key: WNNNWFKQCKFSDK-UHFFFAOYSA-N
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Description

DL-Allylglycine, also known as (±)-2-Amino-4-pentenoic acid, is a derivative of glycine. It is a racemic mixture of L-allylglycine and D-allylglycine. This compound is notable for its role as an inhibitor of glutamate decarboxylase, an enzyme crucial for the biosynthesis of gamma-aminobutyric acid (GABA). Due to its inhibitory action, this compound is often used in research to study the effects of reduced GABA levels, including its ability to induce seizures in animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Allylglycine can be synthesized through the ring-opening polymerization of this compound N-carboxyanhydride (NCA) with a diamino-terminated polyethylene glycol as the macroinitiator . This method involves the use of heat-induced sol-to-gel transitions and enzyme-induced gel-to-sol transitions to facilitate the polymerization process.

Industrial Production Methods: Industrial production of this compound typically involves the same ring-opening polymerization technique, scaled up to meet production demands. The process is optimized to ensure high yield and purity of the final product, making it suitable for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: DL-Allylglycine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxides, while reduction can produce reduced amino acids.

Scientific Research Applications

DL-Allylglycine has a wide range of scientific research applications, including:

Mechanism of Action

DL-Allylglycine exerts its effects by inhibiting glutamate decarboxylase, the enzyme responsible for converting glutamate to gamma-aminobutyric acid (GABA). This inhibition leads to a decrease in GABA levels, which can result in increased neuronal excitability and the induction of seizures . The molecular targets and pathways involved include the GABAergic system and related neurotransmitter pathways.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its racemic nature, allowing it to be used in a broader range of research applications compared to its individual enantiomers. Its ability to inhibit glutamate decarboxylase and induce seizures makes it a valuable tool in neurological research.

Properties

IUPAC Name

2-aminopent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNNWFKQCKFSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Record name allylglycine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Allylglycine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701313217
Record name 2-Amino-4-pentenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7685-44-1, 1069-48-3
Record name 2-Amino-4-pentenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7685-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylglycine
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Record name NSC20898
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Record name 2-Amino-4-pentenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-aminopent-4-enoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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